Platelet Aggregation Inhibition vs. Paeonol and 2,5-Dihydroxy Analog
In a comparative in‑vitro evaluation of hydroxyacetophenone derivatives as inhibitors of ADP‑induced platelet aggregation, 1‑(2‑hydroxy‑5‑methoxy‑4‑methylphenyl)ethanone (the target compound) exhibited 24.47 % inhibition at 300 mM [REFS‑1]. This activity is intermediate between paeonol (1‑(2‑hydroxy‑4‑methoxyphenyl)ethanone; 36.31 %) and the 5‑chloro‑2‑hydroxy‑4‑methyl analog (24.43 %), while being significantly lower than the most potent analog in the series, 1‑(2,5‑dihydroxyphenyl)ethanone (65.36 %) [REFS‑1]. The data demonstrate that the 2‑hydroxy‑5‑methoxy‑4‑methyl substitution pattern confers a defined, quantifiable level of anti‑platelet activity that differs from other regioisomers and substitution patterns.
| Evidence Dimension | Inhibition of ADP‑induced platelet aggregation (% inhibition at 300 mM) |
|---|---|
| Target Compound Data | 24.47 % |
| Comparator Or Baseline | Paeonol (1‑(2‑hydroxy‑4‑methoxyphenyl)ethanone): 36.31 %; 1‑(2,5‑dihydroxyphenyl)ethanone: 65.36 %; 1‑(2‑hydroxy‑5‑methoxyphenyl)ethanone: 24.47 % (same value reported for this compound; note: the 4‑methyl group does not enhance activity relative to the 5‑methoxy‑only analog) |
| Quantified Difference | Target compound shows 11.84 absolute percentage points lower inhibition than paeonol; 40.89 absolute percentage points lower than the most potent analog. |
| Conditions | In‑vitro platelet aggregation assay using human platelet‑rich plasma stimulated with 5 mM adenosine 5′‑diphosphate (ADP). |
Why This Matters
This quantifies the specific anti‑platelet activity of the 2‑hydroxy‑5‑methoxy‑4‑methyl substitution pattern, enabling researchers to select this compound when a defined, moderate level of platelet inhibition is required, rather than the higher activity of the 2,5‑dihydroxy analog or the distinct activity of the 4‑methoxy regioisomer (paeonol).
- [1] Synthesis and In‑vitro Evaluation of Platelet Aggregation Inhibitory Activity of Paeonol and its Analogues. Pharm. Pharmacol. Commun. 1999, 5(2), 123‑128. View Source
